molecular formula C14H9Br B049045 9-Bromoanthracene CAS No. 1564-64-3

9-Bromoanthracene

Cat. No.: B049045
CAS No.: 1564-64-3
M. Wt: 257.12 g/mol
InChI Key: ZIRVQSRSPDUEOJ-UHFFFAOYSA-N
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Description

9-Bromoanthracene: is an organic compound with the molecular formula C14H9Br . It is a derivative of anthracene, where a bromine atom is substituted at the 9th position of the anthracene ring system. This compound is known for its applications in organic synthesis and materials science due to its unique photophysical properties .

Mechanism of Action

Target of Action

9-Bromoanthracene is a mono-brominated anthracene at the 9-position . It is primarily used as an intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs) . The primary targets of this compound are the molecules involved in these synthesis reactions.

Mode of Action

The mode of action of this compound involves its interaction with other molecules in chemical reactions. For example, it can participate in atom transfer radical polymerization (ATRP) reactions as an alkyl halide initiator . In these reactions, this compound interacts with its targets, leading to the formation of new chemical bonds and the synthesis of new compounds.

Biochemical Pathways

It is known that this compound is involved in the synthesis of pahs . PAHs are a group of chemicals that occur naturally in coal, crude oil, and gasoline. They are also produced when coal, oil, gas, wood, garbage, and tobacco are burned .

Result of Action

The primary result of this compound’s action is the synthesis of PAHs . These compounds have various applications, including in the production of dyes, plastics, and pesticides, as well as in the pharmaceutical industry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the temperature and pressure at which chemical reactions occur, the presence of other chemicals, and the specific conditions of the reaction environment. For example, the synthesis of PAHs involving this compound can be influenced by factors such as the presence of catalysts and the temperature of the reaction .

Biochemical Analysis

Biochemical Properties

9-Bromoanthracene plays a significant role in various biochemical reactions due to its ability to interact with a range of biomolecules. It is known to engage in photodimerization reactions, forming dimers upon exposure to ultraviolet light. This property is utilized in the study of photochemical processes and the development of photoreactive materials. Additionally, this compound can interact with enzymes involved in oxidative stress responses, potentially influencing the activity of cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics .

Cellular Effects

The effects of this compound on cellular processes are diverse. In various cell types, it has been observed to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. This compound can induce the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA, causing structural changes that affect gene expression. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been shown to modulate the activity of transcription factors, thereby influencing the transcription of genes involved in stress responses and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions but can degrade upon prolonged exposure to light and heat. Studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. Long-term exposure to this compound has been associated with changes in cellular morphology and function, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may induce mild oxidative stress and activate detoxification pathways. At higher doses, this compound can cause significant toxicity, leading to cellular damage and apoptosis. Threshold effects have been observed, where a critical concentration of the compound triggers a marked increase in adverse effects. Toxicological studies have highlighted the importance of dose regulation to minimize harmful outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These interactions can alter metabolic flux and affect the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in lipid-rich regions due to its hydrophobic nature, affecting its localization and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromoanthracene typically involves the bromination of anthracene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free-radical mechanism where the bromine radical attacks the 9th position of the anthracene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of anthracene and N-bromosuccinimide in a suitable solvent like chloroform. The reaction mixture is stirred and heated to facilitate the bromination process. The product is then purified by recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 9-Bromoanthracene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: The bromine atom can be reduced to form anthracene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 9-substituted anthracene derivatives.

    Oxidation: Formation of anthraquinone.

    Reduction: Formation of anthracene

Comparison with Similar Compounds

    Anthracene: The parent compound without the bromine substitution.

    9,10-Dibromoanthracene: A derivative with two bromine atoms at the 9th and 10th positions.

    9-Anthracenecarboxylic acid: A derivative with a carboxyl group at the 9th position.

Comparison:

Properties

IUPAC Name

9-bromoanthracene
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InChI

InChI=1S/C14H9Br/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZIRVQSRSPDUEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Br
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Molecular Formula

C14H9Br
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DSSTOX Substance ID

DTXSID6049224
Record name 9-Bromoanthracene
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Molecular Weight

257.12 g/mol
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Physical Description

Yellow or greenish-yellow powder; [Alfa Aesar MSDS]
Record name 9-Bromoanthracene
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CAS No.

1564-64-3
Record name 9-Bromoanthracene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 9-Bromoanthracene?

A: this compound has a molecular formula of C14H9Br and a molecular weight of 257.13 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A: this compound can be characterized by various spectroscopic methods. For example, its 1H NMR spectrum shows characteristic peaks for the aromatic protons of the anthracene ring system. [, ] The anisotropic polarizability of this compound has been determined using dipole moment and molar Kerr constant measurements. []

Q3: How does the bromine substituent affect the electronic properties of the anthracene molecule?

A: The bromine atom, being electron-withdrawing, influences the electron density distribution within the anthracene ring. This impacts its reactivity, particularly in electrophilic aromatic substitution reactions, and its photophysical properties like fluorescence. [, , ]

Q4: Is there a difference in the electron affinity of this compound compared to anthracene?

A: Yes, the electron affinity of this compound is slightly higher than that of anthracene, estimated to be around 0.61 ± 0.10 eV compared to 0.556 eV for anthracene. This difference arises from the electron-withdrawing nature of the bromine substituent. []

Q5: What are some common synthetic applications of this compound?

A: this compound is a versatile building block in organic synthesis. It readily undergoes various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, allowing for the introduction of diverse substituents at the 9-position of the anthracene scaffold. [, , , , , , ]

Q6: Can this compound be used in the synthesis of 9-Anthraceneboronic acid?

A: Yes, this compound can be converted to 9-Anthraceneboronic acid through a reaction with butyl lithium followed by treatment with a boron electrophile. []

Q7: How does the reactivity of this compound in nucleophilic aromatic substitution (SNAr) compare to other haloanthracenes?

A: The reactivity of haloarenes in SNAr reactions is influenced by the halogen and the electron density of the aromatic ring. While this compound can participate in SNAr reactions, electron-deficient haloanthracenes, like 9-chloroanthracene, would generally react faster due to the stronger electron-withdrawing effect of chlorine. []

Q8: Has this compound been utilized in Diels-Alder reactions?

A: Yes, studies have shown that this compound can act as a diene in Diels-Alder reactions with appropriate dienophiles, even in the solid state. [, ] This reactivity allows for the construction of complex polycyclic systems.

Q9: How does the bromine substituent affect the photophysical properties of this compound?

A: The heavy atom effect of bromine promotes intersystem crossing in this compound, leading to enhanced triplet state formation compared to anthracene. This characteristic makes it useful for studying triplet-state phenomena and as a photosensitizer. [, ]

Q10: What is the significance of studying the triplet-triplet extinction coefficients of this compound?

A: Understanding the triplet-triplet extinction coefficients provides valuable information about the excited-state properties and dynamics of this compound. These coefficients are crucial for quantifying triplet state populations and studying photochemical processes involving triplet states. []

Q11: Can this compound form photodimers?

A: Yes, this compound, similar to anthracene, can undergo [4 + 4] photocycloaddition reactions to form photodimers upon UV irradiation. These photodimers have been investigated as potential initiators for controlled radical polymerization. [, ]

Q12: What is the role of this compound in studying photochemical debromination reactions?

A: Research involving the photolysis of this compound in the presence of amines, such as N,N-dimethylaniline or triethylamine, has provided insights into the mechanisms of photochemical debromination reactions. These studies highlight the role of solvent effects and the involvement of radical intermediates. [, , ]

Q13: What is the thermal stability of this compound?

A: this compound exhibits good thermal stability, with a melting point exceeding 300 °C. [] This property is advantageous for applications requiring elevated temperatures.

Q14: Are there any studies on the solubility of this compound?

A: While specific solubility data may vary depending on the solvent and conditions, this compound is generally soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Its solubility in aqueous media is limited. Understanding the solubility profile is essential for optimizing reaction conditions and material processing. [, ]

Q15: Are there any known environmental concerns regarding this compound?

A: As a halogenated polycyclic aromatic hydrocarbon, this compound raises potential environmental concerns. Its presence in the environment, particularly in surface sediments, has been linked to urbanization and industrial activities. [] Further research is needed to assess its ecotoxicological effects and develop appropriate waste management strategies.

Q16: Have there been any computational studies on this compound?

A: While specific computational studies may vary, researchers have employed computational methods to investigate the conformational preferences of 9-substituted anthracenes, including this compound, using molecular mechanics and quantum chemical calculations. [] These studies provide insights into the structural features and dynamics of these molecules.

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